molecular formula C7H12N4O B1272245 1-Ethyl-3-methyl-1h-pyrazole-5-carbohydrazide CAS No. 263016-17-7

1-Ethyl-3-methyl-1h-pyrazole-5-carbohydrazide

Cat. No. B1272245
CAS RN: 263016-17-7
M. Wt: 168.2 g/mol
InChI Key: SPEWPMBDWDUKSU-UHFFFAOYSA-N
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Description

The compound "1-Ethyl-3-methyl-1h-pyrazole-5-carbohydrazide" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves annulation methods, such as the 3+2 cyclocondensation reaction, which is a common strategy for constructing the pyrazole ring . For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine . Similarly, other pyrazole derivatives have been synthesized using various starting materials and reaction conditions, demonstrating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. These structures are typically stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking . The crystallographic data provide detailed insights into the geometry and conformation of the molecules, which are essential for understanding their properties and reactivity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, leading to the formation of new heterocyclic derivatives. For example, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines have been used to synthesize new compounds with unexpected behaviors in their reactions . The reactivity of these compounds can be influenced by the planarity of substituents and the presence of electron-donating or withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. Spectroscopic methods such as NMR, IR, and mass spectrometry are used to characterize these compounds . Theoretical calculations, including density functional theory (DFT), provide additional insights into the electronic structure, such as the frontier molecular orbitals, which are important for predicting the reactivity and stability of the molecules . The solvation energy and stability in different media can also be assessed through computational studies .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Dynamics

A study by Pillai et al. (2017) conducted extensive quantum chemical research on a similar pyrazole derivative. They analyzed its FT-IR and FT-Raman spectra, along with molecular dynamic simulations and molecular docking studies. Their findings highlight the importance of pyrazole derivatives in industrial and biological contexts, including their potential in non-linear optics due to their high first-order hyperpolarizability, comparable to standard NLO materials like urea (Pillai et al., 2017).

Synthesis and Characterization for Antimicrobial Evaluation

A study by Aly (2016) involved the synthesis of heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives for antimicrobial evaluation. The key intermediate, 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide, showed moderate to high antimicrobial activity against various microorganisms (Aly, 2016).

Synthesis for Anti-Tumor Agents

Nassar et al. (2015) outlined an efficient method for synthesizing ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate. The resultant pyrazoles demonstrated significant effects in mouse tumor model cancer cell lines, highlighting their potential as anti-tumor agents (Nassar et al., 2015).

Corrosion Protection

Paul et al. (2020) investigated synthesized pyrazole derivatives, including a carbohydrazide compound, for their corrosion protection behavior on mild steel. They found that these compounds showed high inhibition efficiency and could be potential inhibitors for corrosion protection in industrial applications (Paul et al., 2020).

Antimicrobial Activity

Ningaiah et al. (2014) synthesized a novel series of oxadiazole, pyrazole, and isoxazole derivatives, including carbohydrazide compounds, and evaluated their antimicrobial activity. Some compounds demonstrated potent antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Ningaiah et al., 2014).

Synthesis for Molecular Modeling Studies

Karrouchi et al. (2021) synthesized and characterized a pyrazole carbohydrazide derivative for molecular docking studies. Their research suggested that such compounds could be designed as potential anti-diabetic agents, highlighting the versatility of pyrazole derivatives in medicinal chemistry (Karrouchi et al., 2021).

Safety and Hazards

1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

While specific future directions for 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide are not mentioned in the search results, related compounds have shown potential in various applications. For instance, 1H-pyrazole-5-carboxamide derivatives have shown potential as fungicidal and insecticidal agents . This suggests that 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide and related compounds could be further explored for similar applications.

properties

IUPAC Name

2-ethyl-5-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11-6(7(12)9-8)4-5(2)10-11/h4H,3,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEWPMBDWDUKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372520
Record name 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methyl-1h-pyrazole-5-carbohydrazide

CAS RN

263016-17-7
Record name 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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